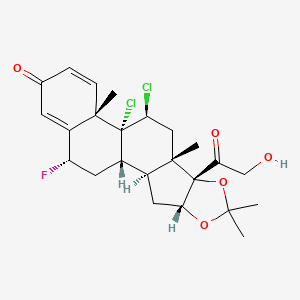
Fluclorolone acetonide
Vue d'ensemble
Description
Il est commercialisé sous les marques Cutanit et Topicon . Ce composé est connu pour ses propriétés anti-inflammatoires et immunosuppressives, ce qui le rend efficace dans le traitement de diverses affections dermatologiques.
Mécanisme D'action
Fluclorolone acetonide, also known as FLUCLORONIDE, is a topical corticosteroid . This article will discuss the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Target of Action
This compound primarily targets glucocorticoid receptors, which are part of the nuclear receptor superfamily of ligand-activated transcription factors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and inflammation .
Mode of Action
This can result in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .
Biochemical Pathways
Corticosteroids are known to influence multiple biochemical pathways involved in inflammation and immune response .
Pharmacokinetics
As a topical corticosteroid, it is primarily intended for local application and action, limiting its systemic absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and immune response. This is achieved through the modulation of gene transcription, leading to decreased production of pro-inflammatory proteins and increased production of anti-inflammatory proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the skin can affect the absorption and efficacy of the drug. Additionally, the presence of other substances on the skin, such as moisturizers or cosmetics, can also influence the drug’s action .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acétonide de fluclorolone implique la formation de l'acétonide du fluclorolone. Le procédé comprend généralement la réaction du fluclorolone avec de l'acétone en présence d'un catalyseur acide pour former le dérivé acétonide .
Méthodes de production industrielle : La production industrielle de l'acétonide de fluclorolone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante pour obtenir la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : L'acétonide de fluclorolone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : L'acétonide de fluclorolone peut subir des réactions de substitution, en particulier aux sites halogénés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des solvants halogénés et des catalyseurs comme le palladium sur carbone sont employés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshalogénés .
4. Applications de la recherche scientifique
L'acétonide de fluclorolone a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude de la chimie et de la synthèse des corticostéroïdes.
Biologie : Le composé est utilisé dans la recherche sur les réponses cellulaires aux corticostéroïdes et leurs mécanismes d'action.
Médecine : L'acétonide de fluclorolone est étudié pour ses effets thérapeutiques dans le traitement des affections cutanées inflammatoires et auto-immunes.
Industrie : Il est utilisé dans la formulation de crèmes et d'onguents topiques pour les applications dermatologiques.
5. Mécanisme d'action
L'acétonide de fluclorolone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison conduit à la translocation du complexe récepteur-ligand dans le noyau, où il interagit avec des séquences d'ADN spécifiques pour réguler la transcription des gènes anti-inflammatoires et immunosuppresseurs. Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation et les réponses immunitaires .
Composés similaires :
- Acétonide de fluocinolone
- Valérate de bétaméthasone
- Formocortal
Comparaison : L'acétonide de fluclorolone est unique dans sa structure chimique spécifique, qui comprend le groupe acétonide qui améliore sa stabilité et sa puissance. Comparé à l'acétonide de fluocinolone et au valérate de bétaméthasone, l'acétonide de fluclorolone présente un profil distinct d'activité anti-inflammatoire et de propriétés de pénétration cutanée. Formocortal, un autre composé similaire, diffère dans sa structure moléculaire et ses propriétés pharmacocinétiques .
Applications De Recherche Scientifique
Fluclorolone acetonide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: The compound is utilized in research on cellular responses to corticosteroids and their mechanisms of action.
Medicine: this compound is studied for its therapeutic effects in treating inflammatory and autoimmune skin conditions.
Industry: It is used in the formulation of topical creams and ointments for dermatological applications.
Comparaison Avec Des Composés Similaires
- Fluocinolone acetonide
- Betamethasone valerate
- Formocortal
Comparison: Fluclorolone acetonide is unique in its specific chemical structure, which includes the acetonide group that enhances its stability and potency. Compared to fluocinolone acetonide and betamethasone valerate, this compound has a distinct profile of anti-inflammatory activity and skin penetration properties. Formocortal, another similar compound, differs in its molecular structure and pharmacokinetic properties .
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2FO5/c1-20(2)31-19-9-13-14-8-16(27)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,16-17,19,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWEGFJCGYWQT-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)Cl)Cl)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043281 | |
| Record name | Flucloronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-39-8 | |
| Record name | Flucloronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucloronide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluclorolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flucloronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluclorolone acetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCLORONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG258KTA37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


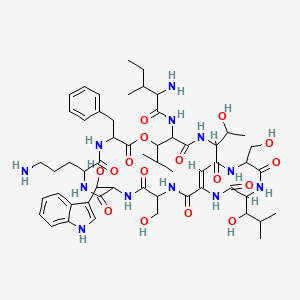
![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)
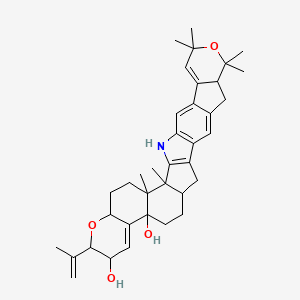
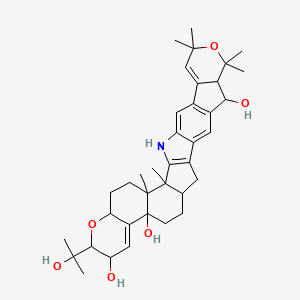
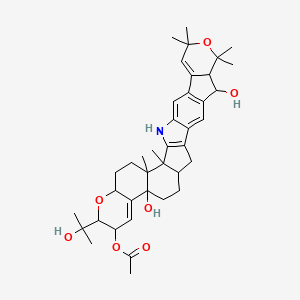
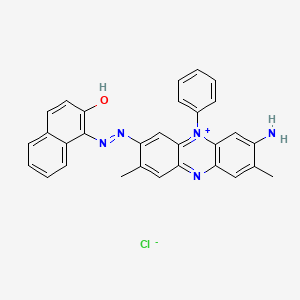
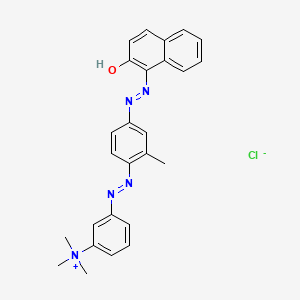
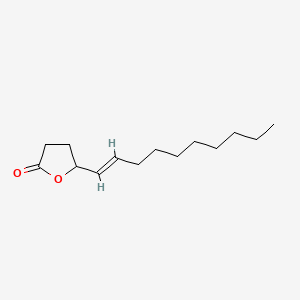
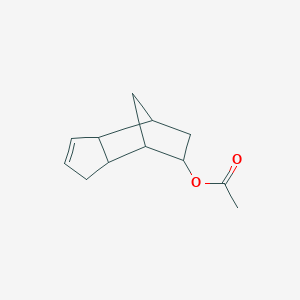
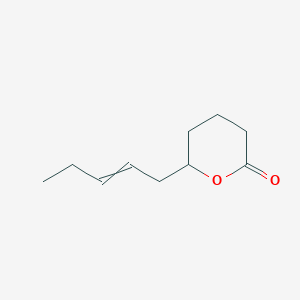
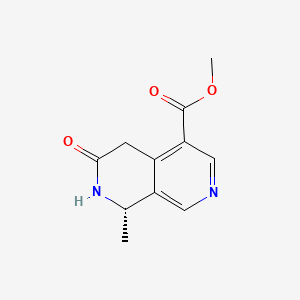
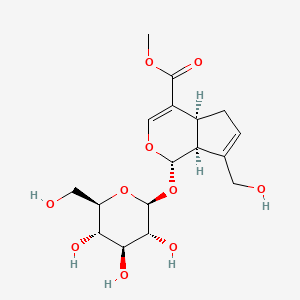
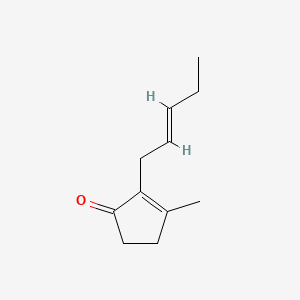
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)
